Isobutyl methanesulfonate (CAS 16156-53-9) is a highly reactive, β-branched primary alkylating agent characterized by its methanesulfonate (mesylate) leaving group. With a molecular weight of 152.21 g/mol and a predicted boiling point of approximately 228 °C, this compound offers significant thermal stability compared to lighter alkyl halides[1]. In industrial procurement, it is primarily sourced as a superior alkylating reagent for the synthesis of complex ethers, amines, and esters, particularly when high-temperature processing is required to overcome the inherent steric hindrance of the isobutyl group. Additionally, due to its classification as a potential genotoxic impurity (GTI), highly pure grades (>98% GC) are critically procured as analytical reference standards for pharmaceutical quality control and regulatory compliance.
Substituting isobutyl methanesulfonate with common alternatives like isobutyl bromide or generic alkyl mesylates fundamentally compromises process design and regulatory compliance. From a synthetic standpoint, the β-branched structure of the isobutyl group imposes significant steric hindrance during standard SN2 attacks; while isobutyl bromide often requires pressurized vessels due to its high volatility (boiling point ~91 °C), the mesylate's high boiling point permits atmospheric, high-temperature alkylation to overcome this activation barrier[1]. Furthermore, in pharmaceutical manufacturing, the specific toxicological profile and reaction kinetics of isobutyl methanesulfonate cannot be extrapolated from unbranched mesylates, making the exact compound irreplaceable for both targeted API synthesis (such as pimavanserin precursors) and specific genotoxic impurity (GTI) analytical profiling [2].
The transition from alkyl halides to alkyl sulfonates is often driven by process engineering constraints. Isobutyl methanesulfonate exhibits a predicted boiling point of 228.7 °C, whereas the standard comparator, isobutyl bromide, boils at 91.2 °C [1]. In sterically hindered β-branched alkylations, high temperatures are frequently required to achieve acceptable reaction rates. The >130 °C difference in boiling point allows isobutyl methanesulfonate to be utilized in standard atmospheric reflux reactors at elevated temperatures, whereas isobutyl bromide would require specialized pressurized reaction vessels to prevent solvent and reagent loss.
| Evidence Dimension | Boiling Point / Thermal Processability |
| Target Compound Data | ~228 °C (Isobutyl methanesulfonate) |
| Comparator Or Baseline | ~91 °C (Isobutyl bromide) |
| Quantified Difference | >130 °C higher boiling point for the mesylate |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables high-temperature atmospheric alkylation without the capital expense of pressurized reactors, directly lowering scale-up costs.
In the synthesis of (4-isobutoxyphenyl)methanamine—a critical intermediate for the atypical antipsychotic pimavanserin—raw material selection significantly impacts the overall toxicity and sourcing profile. Patent literature explicitly identifies isobutyl methanesulfonate as a preferred alternative to isobutyl bromide for the alkylation of 4-hydroxybenzaldehyde [1]. The shift from the alkyl halide to the mesylate ester provides documented advantages in view of sourcing and toxicity, streamlining the regulatory and safety burden during commercial API production.
| Evidence Dimension | API Precursor Toxicity and Sourcing Suitability |
| Target Compound Data | Preferred alkylating agent with optimized toxicity/sourcing profile |
| Comparator Or Baseline | Isobutyl bromide (Baseline traditional reagent) |
| Quantified Difference | Qualitative shift reducing halogenated waste and toxicological handling risks |
| Conditions | Commercial synthesis of (4-isobutoxyphenyl)methanamine |
Reduces toxicological burden and supply chain risks in late-stage pharmaceutical manufacturing.
Sulfonic acid esters are well-known genotoxic impurities (GTIs) that form when mesylate salts of APIs are synthesized in the presence of residual alcohols. While methyl and ethyl methanesulfonate are common benchmarks, the specific mutagenic potential and chromatographic retention time of isobutyl methanesulfonate cannot be accurately modeled using these shorter-chain analogs[1]. For APIs utilizing isobutanol as a solvent alongside methanesulfonic acid, procurement of high-purity isobutyl methanesulfonate is strictly required to establish quantitative detection limits (typically in the low ppm range) to satisfy regulatory requirements.
| Evidence Dimension | Analytical Specificity for GTI Profiling |
| Target Compound Data | Exact retention and response factor for isobutanol-derived mesylates |
| Comparator Or Baseline | Methyl/Ethyl methanesulfonate (Generic GTI standards) |
| Quantified Difference | Non-transferable LOEC and chromatographic profiles between C1/C2 and C4 branched mesylates |
| Conditions | In vitro mutagenicity assays and HPLC/GC-MS impurity profiling |
Essential for ICH M7 compliance when validating the safety of mesylate-salt APIs synthesized in the presence of isobutanol.
Due to its high boiling point (>228 °C) and excellent leaving group kinetics, isobutyl methanesulfonate is the reagent of choice for introducing isobutyl groups onto sterically hindered phenols or amines. It is particularly valuable in the commercial synthesis of (4-isobutoxyphenyl)methanamine, avoiding the volatility and toxicity issues associated with isobutyl bromide [1].
In pharmaceutical manufacturing where methanesulfonic acid is used to form API salts in the presence of isobutanol, isobutyl methanesulfonate is a mandatory analytical standard. It enables the precise quantification of this specific genotoxic impurity (GTI) down to ppm levels, ensuring patient safety and regulatory approval [2].
The intermediate SN1/SN2 reactivity profile of β-branched mesylates makes this compound useful in the post-polymerization modification of sensitive macromolecules, such as polyferrocenylsilanes, where controlled alkylation is required without inducing unwanted chain scission or cross-linking [3].
Corrosive;Irritant